molecular formula C31H34O10 B106361 Thielavin B CAS No. 71950-67-9

Thielavin B

Cat. No.: B106361
CAS No.: 71950-67-9
M. Wt: 566.6 g/mol
InChI Key: UULGWGARYDGVBM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Thielavin B, a fungal metabolite produced by Thielavia terricola, primarily targets the prostaglandin biosynthesis pathway . It acts as an inhibitor of this pathway, specifically affecting the synthesis of prostaglandin E2 .

Mode of Action

This compound interacts with its target by effectively influencing the synthesis of prostaglandin E2 from the endoperoxide . This interaction results in the inhibition of prostaglandin biosynthesis, thereby altering the normal functioning of this pathway.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin biosynthesis pathway . By inhibiting this pathway, this compound disrupts the production of prostaglandin E2, a lipid compound that plays a key role in inflammation and pain perception. The downstream effects of this disruption can include reduced inflammation and pain relief.

Result of Action

The primary result of this compound’s action is the inhibition of prostaglandin E2 synthesis . This can lead to a decrease in inflammation and pain, as prostaglandin E2 is involved in the mediation of these processes. For example, this compound has been found to be significantly effective on carrageenan-induced oedema of rats when administered intravenously .

Biochemical Analysis

Biochemical Properties

Thielavin B interacts with G6Pase, inhibiting its activity and thus reducing glucose output from glucagon-stimulated hepatocytes . This interaction suggests that this compound may have potential therapeutic applications in the treatment of diabetes mellitus .

Cellular Effects

The inhibition of G6Pase by this compound impacts cellular processes, particularly those related to glucose homeostasis . By reducing hepatic glucose output, this compound can potentially lower plasma glucose concentrations, which is beneficial in the management of diabetes mellitus .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to and inhibiting the activity of G6Pase . This enzyme is responsible for the final step in both gluconeogenesis and glycogenolysis, where it hydrolyzes glucose-6-phosphate (G6P) to glucose .

Temporal Effects in Laboratory Settings

The effects of this compound on G6Pase activity and glucose output have been observed in laboratory settings, including in vitro studies using rat hepatic microsomal G6Pase

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models have not been detailed in the available literature, its inhibition of G6Pase suggests that it may have dose-dependent effects on glucose output .

Metabolic Pathways

This compound interacts with the metabolic pathway of glucose homeostasis by inhibiting G6Pase . This enzyme plays a crucial role in the regulation of blood glucose levels by controlling the release of glucose into the bloodstream .

Properties

IUPAC Name

4-[4-(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34O10/c1-12-11-20(32)17(6)24(33)21(12)30(36)40-26-16(5)14(3)23(28(39-10)19(26)8)31(37)41-25-15(4)13(2)22(29(34)35)27(38-9)18(25)7/h11,32-33H,1-10H3,(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULGWGARYDGVBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)OC)C)OC)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70222237
Record name Thielavin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70222237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71950-67-9
Record name 4-Carboxy-3-methoxy-2,5,6-trimethylphenyl 4-[(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy]-2-methoxy-3,5,6-trimethylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71950-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thielavin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071950679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thielavin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70222237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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